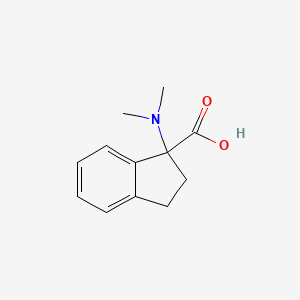

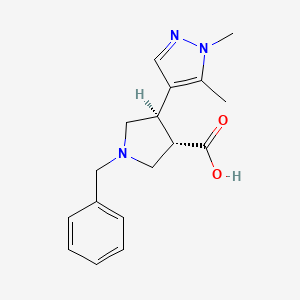

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the use of palladium-catalyzed reactions or intramolecular Diels-Alder reactions. For example, a study details the synthesis of a novel antitumor agent involving the formation of a cyclic alkenyl ether, highlighting the use of a dual role Pd(II) catalyst in key steps (Mondal et al., 2003). Another approach involves the thermal cyclization of N2-acylamidines, yielding isoindol-1-ones, showcasing a method that could be adapted for the synthesis of 1H-indene derivatives (Widmer et al., 1978).

Molecular Structure Analysis

The molecular conformation and crystal structure of related indan derivatives provide insights into the spatial arrangement of atoms and the types of interactions stabilizing the structure. X-ray diffraction (XRD) techniques have been used to determine the achiral crystal structure of racemic indan derivatives, revealing details about hydrogen bonding and molecular packing (Doriguetto et al., 2009).

Chemical Reactions and Properties

Carboxylic acids, including those with the indene structure, have a propensity to form hydrogen-bonded dimers due to the presence of donor and acceptor sites within the molecule. This dimerization is a significant chemical property, influencing the compound's reactivity and interactions (Wojnarska et al., 2019).

Physical Properties Analysis

The physical properties of 1H-indene derivatives can be inferred from studies on similar compounds. These properties include melting points, boiling points, solubility, and crystal structure, which are essential for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties encompass reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. The addition of carboxylic acids to cyclic 1,3-diketones, leading to rearranged adducts, is an example of the chemical reactivity of compounds with dimethylamino groups (Vittorelli et al., 1974).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Indene derivatives, including 1H-indene-1-carboxylic acid analogs, have been explored for their potential in corrosion inhibition. A study by Saady et al. (2018) demonstrated that indanone derivatives exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), were found to effectively inhibit steel corrosion, with efficiency increasing alongside inhibitor concentration. The study suggests that these compounds act through adsorption on the metal surface, following Langmuir isotherm behavior, and exhibit mixed-type inhibitory effects. Theoretical studies supported the experimental findings, showing a correlation between the molecular structure of the inhibitors and their efficiency (Saady et al., 2018).

Material Synthesis and Characterization

Indene derivatives have been synthesized and characterized for various applications. For instance, Jing (2012) reported an improved method for synthesizing 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb. This method optimized the reaction conditions for higher yields and suggested that the recrystallization method is more suitable for industrial production than column chromatography, considering equipment costs and scalability (Jing, 2012).

Optical Probes and Sensing

Indene derivatives have also been utilized in the development of optical probes for anion detection. A study by Al-Sayah et al. (2016) introduced a molecule derived from indene as an optical probe for various anions. This probe showed strong binding to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, resulting in significant changes in emission and NMR chemical shifts, which could be useful for environmental monitoring and chemical analysis (Al-Sayah et al., 2016).

Safety And Hazards

The safety precautions for handling “1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-” include wearing protective gloves, clothing, eye protection, and face protection . It should be handled under inert gas and protected from moisture . The compound should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction .

Eigenschaften

IUPAC Name |

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQBUBVGJORSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)